4-[(1E)-3-Oxo-3-phenyl-1-propenyl]phenyl (2E)-3-phenyl-2-propenoate 4-[(1E)-3-Oxo-3-phenyl-1-propenyl]phenyl (2E)-3-phenyl-2-propenoate
Brand Name: Vulcanchem
CAS No.: 331459-99-5
VCID: VC0371323
InChI: InChI=1S/C24H18O3/c25-23(21-9-5-2-6-10-21)17-13-20-11-15-22(16-12-20)27-24(26)18-14-19-7-3-1-4-8-19/h1-18H/b17-13+,18-14+
SMILES: C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Molecular Formula: C24H18O3
Molecular Weight: 354.4g/mol

4-[(1E)-3-Oxo-3-phenyl-1-propenyl]phenyl (2E)-3-phenyl-2-propenoate

CAS No.: 331459-99-5

Main Products

VCID: VC0371323

Molecular Formula: C24H18O3

Molecular Weight: 354.4g/mol

4-[(1E)-3-Oxo-3-phenyl-1-propenyl]phenyl (2E)-3-phenyl-2-propenoate - 331459-99-5

CAS No. 331459-99-5
Product Name 4-[(1E)-3-Oxo-3-phenyl-1-propenyl]phenyl (2E)-3-phenyl-2-propenoate
Molecular Formula C24H18O3
Molecular Weight 354.4g/mol
IUPAC Name [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C24H18O3/c25-23(21-9-5-2-6-10-21)17-13-20-11-15-22(16-12-20)27-24(26)18-14-19-7-3-1-4-8-19/h1-18H/b17-13+,18-14+
Standard InChIKey AQUDAQATXWUGHF-HBKJEHTGSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3
SMILES C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
PubChem Compound 5772620
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator